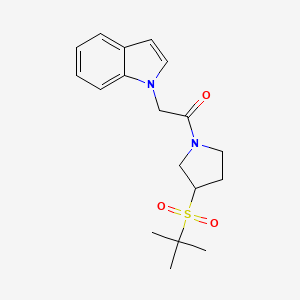![molecular formula C19H24N6O3S B2983279 1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-75-4](/img/structure/B2983279.png)
1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, a nitrogenous heterocyclic moiety, is a central structural component in this molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of various functional groups. For example, reactions with carbonyl derivatives can lead to 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to the query compound involve intricate reactions that offer a glimpse into the versatility and potential applications of these compounds. For example, the reactions of anthranilamide with isocyanates have been explored to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other derivatives, showcasing methods for constructing complex heterocyclic systems that could be foundational for further modifications and applications in medicinal chemistry and material science (J. Chern et al., 1988).
Molecular Rearrangements and Derivative Formation
The preparation and molecular rearrangements of [1,2,4]triazoloquinazolinium betaines illustrate the chemical flexibility of triazoloquinazoline derivatives. These processes involve treating specific thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to the formation of quinazolinium-1-olate and thiolate analogues. Such reactions not only expand the chemical space of these compounds but also hint at potential applications in designing new materials or biologically active molecules (Derek L. Crabb et al., 1999).
Biological Activity and Potential Applications
A study aimed at synthesizing 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides and predicting their biological activity and toxicity through computer models has revealed these compounds as potential candidates for antineurotic activity, highlighting their promise for developing treatments for male reproductive and erectile dysfunction. The study utilized PASS and GUSAR software for predictions, followed by synthesis and structural confirmation through elemental analysis and NMR spectroscopy, marking a significant step toward identifying new therapeutic agents (S. Danylchenko et al., 2016).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities. Given the versatile biological activities of triazole compounds , this compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. Further studies could also explore its potential as a building block for the construction of very thermally stable energetic materials .
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]quinazoline structure have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit topoisomerase ii , a crucial cellular enzyme that modifies DNA topology. This enzyme is involved in several replicative processes such as chromosome replication, recombination, transcription, and segregation .
Pharmacokinetics
It’s known that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxicity at certain concentrations . Some of these compounds have shown promising antiviral activity .
Action Environment
It’s known that the bioactivity of similar compounds can be enhanced through structural modifications such as the addition of a thioamide group .
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-10(2)8-24-17(28)13-6-5-12(16(27)21-11(3)4)7-14(13)25-18(24)22-23-19(25)29-9-15(20)26/h5-7,10-11H,8-9H2,1-4H3,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLLLCTHMXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

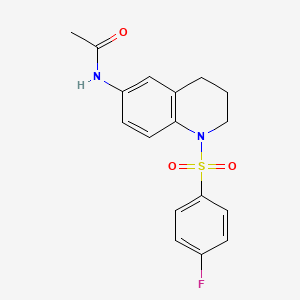
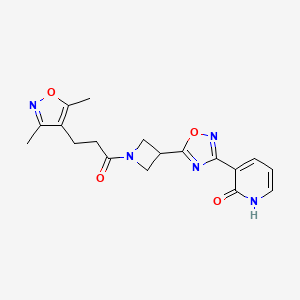
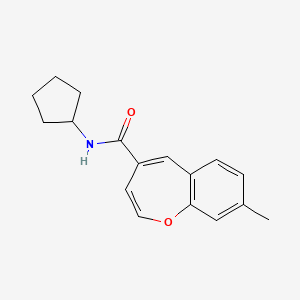
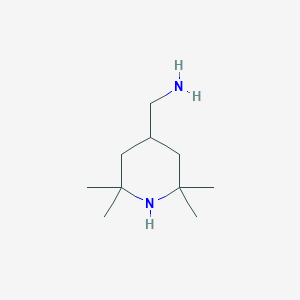
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2983209.png)
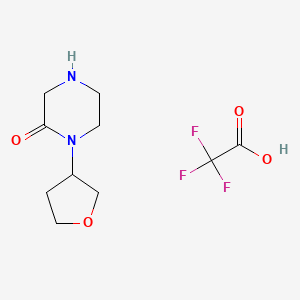
![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)
![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)
![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)
![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)
